Product packaging for Methyl 5-hydroxypyrimidine-2-carboxylate(Cat. No.:CAS No. 1415574-30-9)

Methyl 5-hydroxypyrimidine-2-carboxylate

Cat. No.: B2386973
CAS No.: 1415574-30-9
M. Wt: 154.125
InChI Key: BEZDJOOHPCJDAY-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypyrimidine-2-carboxylate (CAS 1415574-30-9) is a high-purity pyrimidine derivative offered for research and development purposes. This compound features a molecular formula of C 6 H 6 N 2 O 3 and a molecular weight of 154.12 g/mol . It is characterized by a carboxylate ester and a hydroxyl group on the pyrimidine ring, making it a versatile building block for further chemical synthesis . The pyrimidine scaffold is a fundamental structure in medicinal chemistry, known for its wide array of bioactivities . Derivatives of 5-hydroxymethylpyrimidine, in particular, are of significant scientific interest as they are found as non-typical nitrogen bases in DNA and as the core of certain natural bioactive compounds . This includes analogs like the antibiotic Bacimethrin, and such structures are frequently investigated for their potential antimicrobial and anticancer properties . As a key synthetic intermediate, this compound can be utilized in the design and development of novel molecules for pharmaceutical and biological testing . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and note that this compound may cause skin and eye irritation and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O3 B2386973 Methyl 5-hydroxypyrimidine-2-carboxylate CAS No. 1415574-30-9

Properties

IUPAC Name

methyl 5-hydroxypyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZDJOOHPCJDAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415574-30-9
Record name methyl 5-hydroxypyrimidine-2-carboxylate
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Chemical Transformations and Derivatization of Methyl 5 Hydroxypyrimidine 2 Carboxylate Analogues

Reactions Involving the Hydroxyl Group (e.g., Alkylation, Acylation)

The hydroxyl group at the C5 position of the pyrimidine (B1678525) ring is a nucleophilic site amenable to various substitution reactions, primarily alkylation and acylation. These transformations convert the hydroxyl group into ethers and esters, respectively, which can significantly alter the molecule's physicochemical properties.

Alkylation: The conversion of the hydroxyl group to an ether (alkoxy group) is typically achieved by reacting the hydroxypyrimidine with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group, forming a more nucleophilic alkoxide, which then displaces the halide from the alkylating agent. The choice of base and solvent is critical to optimize reaction yields and prevent side reactions.

Acylation: Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, to form an ester. This reaction is often catalyzed by a base, like pyridine (B92270) or triethylamine (B128534), which neutralizes the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst. The steric and electronic properties of both the pyrimidine derivative and the acylating agent influence the reaction's efficiency. rsc.org For instance, the presence of bulky substituents on the pyrimidine ring can promote O-acylation. rsc.org

Reaction TypeReagents and ConditionsProduct Type
Alkylation Alkyl halide (e.g., Ethyl Iodide), Base (e.g., K₂CO₃), Solvent (e.g., DMF)5-Alkoxypyrimidine
Acylation Acyl chloride (e.g., Benzoyl chloride), Base (e.g., Pyridine)5-Acyloxypyrimidine
Sulphonylation Arylsulphonyl halide, Base5-(Arylsulfonyloxy)pyrimidine
Phosphorylation Phosphorochloridate, Base5-(Phosphoryloxy)pyrimidine

Transformations of the Carboxylate Moiety (e.g., Amidation, Reduction)

The methyl carboxylate group at the C2 position is an electrophilic center that can undergo several important transformations, including conversion to amides, and reduction to an alcohol.

Amidation: The direct conversion of the methyl ester to an amide can be achieved by reacting it with an amine. This process, known as aminolysis, often requires elevated temperatures or the use of catalysts. A more general and efficient method involves a two-step process: first, the ester is hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine using a standard coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). nih.gov This method is highly efficient for a wide variety of amines and carboxylates. nih.gov

Reduction: The ester group can be reduced to a primary alcohol (a hydroxymethyl group). This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, followed by reduction of the intermediate aldehyde. Careful control of reaction conditions is necessary to avoid reduction of the pyrimidine ring itself.

TransformationReagents and ConditionsProduct Functional Group
Amidation (via acid) 1. LiOH, H₂O (Hydrolysis) 2. Amine (R-NH₂), HBTU, Base (e.g., Hünig's base)Carboxamide (-CONH-R)
Reduction Lithium aluminum hydride (LiAlH₄), Anhydrous THFHydroxymethyl (-CH₂OH)

Modifications and Substitutions on the Pyrimidine Core Structure

Beyond the hydroxyl and carboxylate groups, the pyrimidine ring itself can be modified through various substitution reactions. The electronic nature of the pyrimidine ring, which is generally electron-deficient, influences the type of reactions it can undergo. Electrophilic substitution is often difficult unless the ring is activated by electron-donating groups. Conversely, the ring is susceptible to nucleophilic attack.

Common modifications include:

Nitration: Introduction of a nitro group onto the pyrimidine ring can be achieved using nitrating agents like a mixture of nitric and sulfuric acid. The position of nitration is directed by the existing substituents. cdnsciencepub.com

Halogenation: Halogens such as bromine can be introduced onto the pyrimidine core, typically at positions activated by electron-donating groups, to provide useful intermediates for further cross-coupling reactions. cdnsciencepub.com

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For instance, palladium-catalyzed C-H arylation can be used to introduce aryl groups at specific positions on the pyrimidine ring, offering a powerful tool for structural diversification. nih.gov

These core modifications are instrumental in creating diverse libraries of pyrimidine derivatives for various applications.

Synthesis of Fused Polycyclic Pyrimidine Carboxylate Systems

Pyrimidine derivatives serve as valuable precursors for the construction of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. nih.gov These fused systems often exhibit unique biological activities.

The synthesis of the pyrido[2,3-d]pyrimidine (B1209978) skeleton, where a pyridine ring is fused to the pyrimidine ring, is a well-established area of heterocyclic chemistry. jocpr.comnih.gov A common strategy involves starting with a 6-aminopyrimidine derivative. jocpr.com The pyridine ring is then constructed by reacting the aminopyrimidine with a three-carbon synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. jocpr.com For example, the reaction of 6-aminouracil (B15529) with acetylacetone (B45752) in the presence of an acid catalyst yields a 5,7-dimethylpyrido[2,3-d]pyrimidine-2,4-dione. jocpr.com Multi-component reactions involving an aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound are also employed to build this fused system in a single step. nih.gov

Pyrazolo[1,5-a]pyrimidines are formed by fusing a pyrazole (B372694) ring with a pyrimidine ring. The most prevalent synthetic route involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bifunctional reagent like a β-diketone or a β-ketoester. nih.govresearchgate.net In this reaction, the 5-aminopyrazole provides the N1 and C5 atoms of the pyrazole ring, which react with the dicarbonyl compound to form the six-membered pyrimidine ring. researchgate.net For example, reacting 5-amino-3-methylpyrazole with diethyl malonate yields a 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This diol can be further functionalized, for instance, by chlorination followed by nucleophilic substitution to introduce diverse substituents. nih.gov

The pyrano[2,3-d]pyrimidine scaffold consists of a pyran ring fused to a pyrimidine. A highly efficient method for synthesizing these derivatives is the one-pot, three-component condensation reaction. nih.govnih.gov This reaction typically involves an active methylene pyrimidine derivative (such as barbituric acid or thiobarbituric acid), an aldehyde, and a compound containing an active methylene group (like malononitrile). orientjchem.orgresearchgate.net The reaction often proceeds through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the barbituric acid and subsequent cyclization to form the fused pyran ring. nih.gov This approach is valued for its operational simplicity and ability to generate molecular complexity in a single step. nih.gov

Advanced Characterization Techniques for Pyrimidine Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 5-hydroxypyrimidine-2-carboxylate, ¹H and ¹³C NMR spectroscopy are used to confirm the presence and connectivity of its atoms.

In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. The protons on the pyrimidine (B1678525) ring are expected to appear in the aromatic region of the spectrum. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl protons of the ester group will appear as a sharp singlet in the upfield region.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H NMR
Pyrimidine C4-H8.5 - 9.0Singlet (s)Downfield shift due to adjacent electronegative nitrogen atoms.
Pyrimidine C6-H8.5 - 9.0Singlet (s)Similar environment to C4-H.
-OH5.0 - 10.0Broad Singlet (br s)Chemical shift is highly dependent on solvent and concentration.
-OCH₃3.8 - 4.0Singlet (s)Typical range for methyl ester protons.
¹³C NMR
C=O (Ester)160 - 170Characteristic chemical shift for a carbonyl carbon in an ester.
C2 (Pyrimidine)150 - 160Carbon attached to the carboxylate group and two nitrogen atoms.
C5 (Pyrimidine)145 - 155Carbon attached to the hydroxyl group.
C4/C6 (Pyrimidine)140 - 150Aromatic carbons adjacent to nitrogen atoms.
-OCH₃50 - 55Typical range for a methyl ester carbon.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, high-resolution mass spectrometry provides the exact molecular weight, which can be used to confirm its elemental composition. Electron impact (EI) or electrospray ionization (ESI) are common methods used to ionize the molecule. nih.govnih.gov

Under MS conditions, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint. sphinxsai.comsapub.org For this compound (Molecular Weight: 154.12 g/mol ), expected fragmentation pathways include the loss of the methoxy (B1213986) radical (•OCH₃, 31 mass units) from the ester, or the loss of the entire methoxycarbonyl group (•COOCH₃, 59 mass units). libretexts.org Further fragmentation can involve the cleavage of the pyrimidine ring itself, providing additional structural confirmation. nih.goviosrjournals.org

Interactive Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonNeutral LossNotes
154[C₆H₆N₂O₃]⁺• (Molecular Ion)-Represents the intact molecule with a single positive charge.
123[M - •OCH₃]⁺•OCH₃ (31 u)Loss of the methoxy radical from the ester group.
95[M - •COOCH₃]⁺•COOCH₃ (59 u)Loss of the entire methoxycarbonyl radical.
68[C₃H₂N₂O]⁺•C₃H₄O₂A plausible fragment resulting from the cleavage of the pyrimidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the functional groups present. oregonstate.edu The IR spectrum of this compound would display several characteristic absorption bands corresponding to its specific functional groups. vandanapublications.com

A broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. libretexts.orglibretexts.org The C=O stretching vibration of the ester group will produce a strong, sharp peak around 1730-1715 cm⁻¹. pressbooks.pub Vibrations corresponding to the C=N and C=C bonds within the pyrimidine ring are expected in the 1600-1450 cm⁻¹ region. vandanapublications.comresearchgate.net Additionally, C-O stretching vibrations from the ester and hydroxyl groups would appear in the 1300-1000 cm⁻¹ range. libretexts.orglibretexts.org

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Functional Group & Vibration TypeIntensityNotes
3500 - 3200O-H Stretch (Hydroxyl)BroadCharacteristic of hydrogen-bonded hydroxyl groups.
3100 - 3000C-H Stretch (Aromatic)MediumCorresponds to the C-H bonds on the pyrimidine ring.
2990 - 2950C-H Stretch (Aliphatic, -CH₃)MediumFrom the methyl group of the ester.
1730 - 1715C=O Stretch (Ester)StrongA prominent, sharp peak indicating the carbonyl group.
1600 - 1450C=N and C=C Stretch (Ring)Medium-StrongOverlapping bands from the pyrimidine ring vibrations.
1300 - 1200C-O Stretch (Ester)StrongAsymmetric C-O-C stretch of the ester.
1150 - 1050C-O Stretch (Hydroxyl)MediumStretching vibration of the C-O bond of the hydroxyl group.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing X-rays onto a single crystal of the compound and analyzing the resulting diffraction pattern. nih.gov While a specific crystal structure for this compound is not detailed in readily available literature, the application of this technique to similar pyrimidine derivatives has been widely reported. nih.govresearchgate.netresearchgate.net

If a suitable crystal of this compound were grown, X-ray diffraction analysis would provide unambiguous data on bond lengths, bond angles, and torsional angles. nih.gov It would also reveal the planarity of the pyrimidine ring and the conformation of the ester and hydroxyl substituents. Furthermore, this technique elucidates intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group and the pyrimidine nitrogen atoms, which dictate the crystal packing arrangement. researchgate.net This information is invaluable for understanding the compound's physical properties and for computational modeling studies. researchgate.net

Biological Activities and Medicinal Chemistry Applications of Pyrimidine Carboxylate Derivatives

Broad-Spectrum Pharmacological Relevance of Pyrimidine (B1678525) Scaffolds

The pyrimidine ring is a fundamental heterocyclic motif that is integral to numerous biological processes. Its derivatives are a subject of intense research in medicinal chemistry due to their capacity to interact with a wide array of biological targets, often through hydrogen bonding and by acting as bioisosteres for other aromatic systems. This versatility has led to the development of pyrimidine-based drugs with applications spanning a multitude of therapeutic areas, including but not limited to, oncology, infectious diseases, and inflammatory conditions.

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. Its structural similarity to the natural nucleobases allows pyrimidine analogs to interfere with nucleic acid synthesis and repair, thereby inhibiting the proliferation of rapidly dividing cancer cells.

While extensive research has been conducted on various pyrimidine derivatives, including fused systems like pyrimido[4,5-d]pyrimidines which have shown efficacy against several hematological cancer types, specific studies focusing solely on the anticancer potential of Methyl 5-hydroxypyrimidine-2-carboxylate are not extensively detailed in the current body of literature. mdpi.com However, the broader class of pyrimidine derivatives continues to be a fertile ground for the discovery of new oncology drugs, targeting various enzymes and signaling pathways crucial for tumor growth and survival. mdpi.com

Pyrimidine carboxylate derivatives have demonstrated significant potential as antimicrobial agents, with activities documented against bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity Research into pyrimidine-5-carboxylic acid derivatives has revealed notable antimicrobial properties. For instance, a hydroxamic acid derivative, 2,4,6-trioxo-1,3-di-p-tolyl-1,2,3,4,5,6-hexahydropyrimidine-5-carboxylic acid hydroxamide, and its metal complexes have been synthesized and screened for activity. jocpr.com The study found that the metal complexes, particularly the Cu(II) complex, exhibited greater activity against bacteria (Staphylococcus aureus, Escherichia coli) and fungi (Aspergillus niger, Aspergillus flavus) than the parent hydroxamic acid. jocpr.com This suggests that chelation can enhance the antimicrobial efficacy of this class of compounds, possibly by increasing their lipophilicity and ability to penetrate microbial cell membranes. jocpr.com Additionally, other novel series of pyrimidine derivatives have shown potent fungicidal activity against a wide range of phytopathogenic fungi, in some cases exceeding the efficacy of commercial fungicides. nih.govnih.gov

Antiviral Activity The dihydroxypyrimidine (DHP) scaffold, which is closely related to this compound, is a crucial chemotype in antiviral drug discovery. nih.gov This scaffold is central to the mechanism of the FDA-approved HIV integrase inhibitor, Raltegravir. nih.gov

Recent studies have focused on 4,5-dihydroxypyrimidine methyl carboxylates as potential inhibitors of the human cytomegalovirus (HCMV) pUL89 endonuclease, an essential enzyme for viral replication. nih.gov Several analogs within this class were identified with sub-micromolar inhibitory activity. nih.gov Similarly, libraries of 2-substituted-4,5-dihydroxypyrimidine-6-carboxylate methyl esters have been synthesized and screened to identify broad-spectrum antiviral compounds against RNA viruses, with initial studies identifying compounds active against the Sendai virus. nih.gov

Table 1: Inhibitory Activity of 4,5-Dihydroxypyrimidine Methyl Carboxylate Derivatives against HCMV pUL89-C Endonuclease nih.gov
CompoundSubstituent (R)IC₅₀ (µM)
13a4-fluorobenzyl0.89 ± 0.13
13b4-chlorobenzyl0.94 ± 0.04
13c4-bromobenzyl0.86 ± 0.09
13d4-methylbenzyl1.1 ± 0.1
13e4-methoxybenzyl1.2 ± 0.1

Pyrimidine derivatives are recognized for their significant anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of prostaglandins (B1171923) during inflammation. nih.govnih.gov

Several studies have reported the synthesis of novel pyrimidine derivatives that exhibit potent, selective COX-2 inhibition and significant in vivo anti-inflammatory activity in models such as carrageenan-induced rat paw edema. nih.govtbzmed.ac.ir For example, certain N-aryl-1,4,5,6-tetrahydropyrimidine-2-carboxamides have shown promising results, with activity comparable to the reference drug Diclofenac. tbzmed.ac.irresearchgate.net In addition to their anti-inflammatory effects, some pyrimidine derivatives have also been shown to possess analgesic activity. nih.gov

The pyrimidine scaffold has been explored for its potential in developing antidiabetic agents. The mechanisms by which these compounds may exert their effects include stimulating insulin (B600854) release, enhancing the sensitivity of insulin receptors, and inhibiting enzymes involved in glucose metabolism. nih.gov While the pyrimidine core is a feature in some compounds investigated for diabetes management, specific research detailing the antidiabetic activity or GPR119 agonism of this compound is not widely available in the reviewed literature. Nevertheless, the structural versatility of pyrimidines continues to make them an attractive scaffold for the discovery of new treatments for metabolic disorders. nih.gov

Derivatives of the pyrimidine nucleus have been shown to exert various effects on the central nervous system. A significant area of investigation has been their potential as anticonvulsant agents for the treatment of epilepsy. nih.govfrontiersin.org

Numerous pyrimidine derivatives have been synthesized and evaluated in preclinical models of seizures, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests. frontiersin.orgresearchgate.net For instance, a series of (4-amino-6-hydroxy-pyrimidin-2-yl)thio-N-acetamides was synthesized, with a lead compound demonstrating the ability to prevent lethality and reduce the number and severity of seizures in a PTZ model. actapharmsci.com The proposed mechanisms for these CNS effects often involve interaction with neurotransmitter receptors, such as GABA receptors. frontiersin.orgactapharmsci.com Beyond anticonvulsant activity, certain pyrimidine derivatives have also been investigated for other CNS applications, including analgesic and antiparkinsonian effects. nih.gov

The broad biological relevance of the pyrimidine scaffold extends to several other therapeutic areas.

Antihypertensive and Diuretic: The pyrimidine core is present in compounds investigated for cardiovascular applications. Diuretics, which are a cornerstone of hypertension treatment, function by promoting the excretion of water and electrolytes. mdpi.com While many classes of diuretics exist, the structural features of pyrimidines are explored in the design of new agents aimed at managing blood pressure. nih.govmedscape.com

Antileishmanial: Leishmaniasis is a parasitic disease requiring new and improved treatments. The pyrimidine scaffold is being investigated as a potential source of novel antileishmanial agents. Although specific studies on this compound are limited, research on other heterocyclic compounds like hydroxypyridinones has shown that they can be effective against Leishmania parasites, suggesting that related scaffolds hold promise. nih.gov

Anti-HIV: The pyrimidine ring is a critical component of many anti-HIV drugs. As previously mentioned, the dihydroxypyrimidine (DHP) scaffold is a key feature of the integrase inhibitor Raltegravir. nih.gov The ability of pyrimidine derivatives to mimic natural nucleosides allows them to act as reverse transcriptase inhibitors, a major class of anti-HIV therapeutics. This established role in anti-HIV therapy underscores the continued importance of the pyrimidine scaffold in the search for new antiviral agents. nih.govmdpi.com

Mechanistic Investigations of Biological Action

The biological activities of pyrimidine carboxylate derivatives are often rooted in their ability to interact with specific biological macromolecules. Understanding the mechanisms through which these compounds exert their effects is crucial for their development as therapeutic agents. This section explores the mechanistic investigations into the biological actions of this class of compounds, with a focus on enzyme inhibition and receptor binding, and discusses the potential of this compound.

Receptor Binding and Agonist/Antagonist Profiling

Information regarding the specific receptor binding profile and agonist or antagonist activity of this compound is not extensively documented in publicly available scientific literature. The primary focus of research on pyrimidine carboxylate derivatives has historically been on their role as enzyme inhibitors and as building blocks in medicinal chemistry.

However, the versatile structure of the pyrimidine nucleus allows for a wide range of chemical modifications, making it a privileged scaffold in drug discovery that can be tailored to interact with various receptors. The potential for pyrimidine derivatives to act on different receptor families is an area of ongoing investigation.

This compound as a Potential Lead Compound or Intermediate in Drug Discovery

The structural features and biological activity profile of this compound and its analogs position it as a valuable entity in the field of drug discovery, both as a potential lead compound for optimization and as a key synthetic intermediate.

The demonstrated activity of closely related dihydroxypyrimidine methyl carboxylates as inhibitors of HCMV pUL89 endonuclease underscores the potential of this scaffold as a starting point for the development of novel antiviral agents. A "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The low micromolar to sub-micromolar inhibitory activities observed for this class of compounds suggest that they possess the necessary molecular features for effective enzyme inhibition. Further optimization of the substituents on the pyrimidine ring and the carboxylate moiety could lead to the discovery of more potent and selective drug candidates.

Furthermore, this compound serves as a valuable intermediate in the synthesis of more complex molecules. A patent for the synthesis of 5-hydroxyl pyrimidine-2-carboxylic acid highlights its importance as an intermediate in the preparation of Diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors, which are being investigated for the treatment of obesity and type 2 diabetes. google.com The carboxylate group can be readily converted into other functional groups, such as amides or esters, allowing for the generation of diverse chemical libraries for screening against various biological targets. Its relatively simple structure and the presence of multiple reactive sites make it an attractive building block for medicinal chemists.

The "magic methyl" effect, where the addition of a methyl group can significantly impact the biological activity and pharmacokinetic properties of a molecule, is a well-documented phenomenon in drug discovery. nih.gov The methyl group in this compound can influence its binding affinity, metabolic stability, and cell permeability, making it a key feature to consider in the design of new therapeutic agents.

Computational Chemistry and Cheminformatics Studies on Pyrimidine Carboxylates

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in computational chemistry for elucidating the electronic structure and predicting the reactivity of molecules. These methods provide insights into molecular geometry, orbital energies, and electron distribution, which are crucial for understanding a compound's chemical behavior.

Density Functional Theory (DFT) for Molecular Geometry and PropertiesDensity Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 5-hydroxypyrimidine-2-carboxylate, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating key geometric parameters.

While specific data for this compound is not available, a typical output of such a study on a related pyrimidine (B1678525) derivative would include tables of optimized bond lengths and bond angles, calculated using a specific functional and basis set (e.g., B3LYP/6-311G(d,p)).

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-C2 Data not available C6-N1-C2 Data not available
C2-N3 Data not available N1-C2-N3 Data not available
N3-C4 Data not available C2-N3-C4 Data not available
C4-C5 Data not available N3-C4-C5 Data not available
C5-C6 Data not available C4-C5-C6 Data not available
C6-N1 Data not available C5-C6-N1 Data not available
C5-O(H) Data not available C4-C5-O Data not available

This table is illustrative. No experimental or calculated data for the specific compound was found.

Frontier Molecular Orbital (FMO) AnalysisFrontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

A detailed FMO analysis for this compound would provide the energies of these orbitals and map their electron density distributions. This information helps in predicting the most likely sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical FMO Properties for this compound

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

This table is illustrative. No specific FMO analysis for the compound was found in the literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.

Identification of Key Intermolecular InteractionsA crucial part of docking analysis is identifying the specific non-covalent interactions between the ligand and the target. These interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-target complex. A study on this compound would detail the specific amino acid residues in the active site that interact with the hydroxyl, ester, and pyrimidine ring moieties of the compound.

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

Parameter Value Interacting Residues Interaction Type
Binding Affinity (kcal/mol) Data not available Data not available Data not available

This table is illustrative. No molecular docking studies for this specific compound were identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and experimentally determined activity for a series of related compounds.

A QSAR study involving this compound would require a dataset of similar pyrimidine carboxylates with measured biological activity against a specific target. The model would identify which molecular properties are most important for the observed activity and could be used to predict the activity of new, unsynthesized analogues. No QSAR models specifically developed for or including this compound were found in the reviewed literature.

2D and 3D-QSAR Approaches for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by correlating molecular descriptors, which are numerical representations of molecular properties, with the observed activity.

2D-QSAR studies on pyrimidine derivatives have utilized various topological and physicochemical descriptors to predict their biological activities. For instance, in a study on indolylpyrimidine derivatives, a 2D-QSAR model was developed to predict antibacterial activity. The model showed a good correlation coefficient (r² = 0.8360), indicating that descriptors related to the two-dimensional structure, such as bulky groups and topological indices, have a significant impact on the antibacterial potency. researchgate.net These models are valuable for initial screening and for understanding the general structural requirements for activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of the structure-activity relationship. These methods build upon the 3D aligned structures of the molecules to generate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. In studies of pyrimidine derivatives as anticancer agents, 3D-QSAR models have been instrumental. For example, a CoMSIA model developed for a series of pyrimidine-based Focal Adhesion Kinase (FAK) inhibitors yielded a high cross-validated correlation coefficient (Q² = 0.699) and a non-cross-validated correlation coefficient (R² = 0.931), demonstrating its predictive power. samipubco.com

The contour maps generated from these 3D-QSAR models provide a visual representation of the regions around the molecule where certain properties are favorable or unfavorable for activity. For instance, in the aforementioned study on FAK inhibitors, the CoMSIA contour maps indicated that hydrophobic and hydrogen bond donor fields had a significant impact on the bioactivities of the inhibitors. samipubco.com This information is crucial for medicinal chemists to design new derivatives with enhanced potency.

QSAR Study on Pyrimidine Derivatives Methodology Predicted Activity Key Findings
Indolylpyrimidines researchgate.net2D-QSARAntibacterialBulky groups and topological descriptors positively influence activity.
Pyrimidine-based FAK inhibitors samipubco.com3D-QSAR (CoMSIA)Anticancer (FAK inhibition)Hydrophobic and hydrogen bond donor fields are critical for activity.
Furopyrimidine and Thienopyrimidine Derivatives nih.gov2D-QSAR (MLR and ANN)Anticancer (VEGFR-2 inhibition)Non-linear models (ANN) showed superior predictive power over linear models (MLR).

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another powerful computational tool used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model typically includes features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. dovepress.com

Pharmacophore models can be generated using two main approaches: ligand-based and structure-based.

Ligand-based pharmacophore modeling is employed when the 3D structure of the biological target is unknown. This method relies on a set of known active ligands to derive a common pharmacophore hypothesis that explains their activity. nih.gov

Structure-based pharmacophore modeling is utilized when the 3D structure of the target protein is available. The model is generated based on the key interaction points between the protein and a known ligand within the binding site. dovepress.com

For pyrimidine derivatives, pharmacophore modeling has been applied to design novel inhibitors for various targets. For instance, a study on 2-aryl-4-quinoline carboxylic acid analogs as Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibitors, an enzyme involved in pyrimidine biosynthesis, developed a four-point pharmacophore model (ARRR_1). This model, consisting of one hydrogen bond acceptor and three aromatic rings, was found to be crucial for the inhibitory activity. physchemres.org The development of such models allows for virtual screening of large compound libraries to identify new molecules that fit the pharmacophore and are likely to be active.

The key features of a pharmacophore model provide a blueprint for designing new ligands. By understanding the essential steric and electronic features required for binding, chemists can synthesize novel compounds with improved affinity and selectivity for the target.

Pharmacophore Feature Description Importance in Ligand Design
Hydrogen Bond Acceptor (HBA)A Lewis basic atom that can accept a hydrogen bond.Crucial for specific interactions with amino acid residues in the target's active site.
Hydrogen Bond Donor (HBD)A functional group that can donate a hydrogen atom to a hydrogen bond.Forms key hydrogen bonds with the target protein, contributing to binding affinity.
Hydrophobic (HY)A non-polar region of the molecule.Interacts with hydrophobic pockets in the binding site, often driving the binding process.
Aromatic Ring (AR)A planar, cyclic, conjugated system of pi electrons.Can participate in π-π stacking or hydrophobic interactions with aromatic residues.
Positive/Negative IonizableA group that can carry a formal positive or negative charge.Forms electrostatic interactions with charged residues in the target.

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction has become an indispensable tool in the early stages of drug discovery to filter out compounds with undesirable pharmacokinetic profiles, thereby reducing the time and cost of development. researchgate.net

Various computational models are used to predict a wide range of ADMET properties for pyrimidine derivatives. These predictions are often based on the compound's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

Absorption: Properties like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to assess oral bioavailability. For a series of pyrimidine derivatives, in silico studies have shown that many compounds exhibit good predicted gastrointestinal absorption. samipubco.comsamipubco.com

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are crucial for determining where the drug goes in the body. Computational models can predict whether a compound is likely to be highly bound to plasma proteins or if it can cross the BBB to act on the central nervous system.

Metabolism: The prediction of metabolic stability and the identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes are important. For example, in silico studies on pyrimidine derivatives have assessed their potential to be substrates or inhibitors of major CYP isoforms like CYP2D6 and CYP3A4. nih.gov

Excretion: While less commonly predicted with high accuracy, models can provide estimates of renal clearance.

Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. For many synthesized pyrimidine derivatives, in silico toxicity predictions have indicated a low risk of mutagenicity and other toxicities. researchgate.net

The results of these in silico ADMET predictions are often presented in tabular format, allowing for a quick assessment of a compound's drug-likeness.

ADMET Property Predicted Value for a Pyrimidine Derivative Example Interpretation
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Caco-2 Permeability> 0.9High permeability across the intestinal wall.
Blood-Brain Barrier PenetrationNoThe compound is unlikely to cross into the brain.
CYP2D6 InhibitorNoLow risk of drug-drug interactions involving this enzyme.
AMES ToxicityNoThe compound is predicted to be non-mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.

It is important to note that while in silico ADMET predictions are highly valuable for prioritizing compounds, they are predictions and must be confirmed by experimental assays.

Structure Activity Relationship Sar Studies of Methyl 5 Hydroxypyrimidine 2 Carboxylate Analogues

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of pyrimidine (B1678525) carboxylate analogues is highly sensitive to the nature and position of substituents on the heterocyclic core. The careful selection of these groups can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its potency and target selectivity.

Research into a series of highly substituted pyrimidine derivatives as potential bone anabolic agents identified several key structural features crucial for activity. nih.gov Initial studies pinpointed a lead compound (5a) featuring a free amino group at the 2-position, a 4-bromophenyl group at the 4-position, and a 2,4,5-trimethoxyphenyl group at the 6-position. nih.gov This combination of an electron-rich environment on one phenyl ring and an electron-withdrawing halogen on the other was found to be critical. nih.gov

Further optimization focused on the 2-amino group, revealing that its conversion to an amide could significantly impact efficacy. The introduction of a long aliphatic chain amide, for instance, was pursued to increase lipophilicity. nih.gov This led to the development of compound 18a (N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide), which proved to be the most potent derivative in the series, promoting osteogenesis at picomolar concentrations. nih.gov

Table 1: SAR of 2,4,6-Trisubstituted Pyrimidine Analogues for Osteogenic Activity nih.gov
CompoundR Group (at C2-position)In Vitro Activity
5a-NH₂Potent
18a-NHCO(CH₂)₄CH₃ (Hexanamide)Most Efficacious (1 pM)
Other AmidesVarious amide derivativesActivity varied based on chain length and structure

In a different context, studies on 4-hydroxypyrimidine derivatives as inhibitors of prolyl hydroxylase domain (PHD) enzymes have shown the importance of substituents at the C5 position. The introduction of a C5 amide group with a biphenyl moiety was found to be critical for potency. d-nb.info Crystallographic studies revealed that the biphenyl group projects into a hydrophobic pocket of the enzyme's active site, demonstrating how substituents can be designed to exploit specific interactions with the biological target. d-nb.info The potency of these inhibitors could be further modulated by introducing chirality into the substituent; for example, the (R)-enantiomer of one analogue was four times more potent than its corresponding achiral version, while the (S)-enantiomer was significantly less active. d-nb.info

Positional Effects of Functional Groups on the Pyrimidine Core and Biological Response

The position of the carboxylate group on pyrimidine-containing scaffolds has been shown to be a key determinant of pharmacological activity. A comparative analysis of thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives and their thieno[2,3-d]pyrimidine-4-carboxylic acid positional isomers found that the 2-carboxylic acid series possessed a broader range of pharmacological activities. nuph.edu.ua This suggests that the placement of the carboxylate group at the 2-position of the pyrimidine ring leads to more favorable interactions with a variety of biological targets compared to its placement at the 4-position.

The underlying reason for such positional effects often relates to how the substituent interacts with the electronic nature of the pyrimidine ring itself. The nitrogen atoms in the pyrimidine ring decrease electron density, particularly at the 2, 4, and 6 positions, making them susceptible to nucleophilic substitution. Conversely, the 5-position is less electron-deficient. The placement of a functional group like a hydroxyl or carboxylate at a specific position will, therefore, influence its acidity, hydrogen bonding capability, and steric accessibility, all of which are critical for binding to a biological target such as an enzyme active site. solubilityofthings.com

An illustrative example from outside pyrimidine chemistry, but which demonstrates the principle, is seen in studies of thiophene carboxamide fungicides. Three positional isomers of N-thienylcarboxamides were synthesized and tested, with the N-(2-substituted-3-thienyl) and N-(4-substituted-3-thienyl) isomers showing good fungicidal activity, while the N-(3-substituted-2-thienyl) isomer was significantly less active. nih.gov This difference was attributed to lower chemical stability and reduced inhibitory activity against the target enzyme, succinate dehydrogenase, highlighting how a simple change in a substituent's position can dramatically alter biological response. nih.gov

Development of Design Principles for Novel Pyrimidine Carboxylate-Based Therapeutics

The insights gained from SAR studies on pyrimidine carboxylates and their analogues have led to the establishment of several key design principles for the development of novel therapeutics.

Targeted Substitution and Bioisosteric Replacement : A primary strategy involves the targeted optimization of substituents at specific positions on the pyrimidine core. For example, optimizing the substitution at the C2 position has been shown to be crucial for achieving a balance between intrinsic reactivity, inhibitory potency, and metabolic stability. acs.org Medicinal chemists utilize SAR data to guide the synthesis of analogues with improved potency, selectivity, and pharmacokinetic properties. humanjournals.com This includes the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.

Structure-Based and Scaffold Hopping Design : Modern drug design often employs structure-based approaches, where knowledge of the target's three-dimensional structure is used to design molecules that fit precisely into the active site. d-nb.info This allows for the rational design of substituents that can exploit specific hydrophobic or polar interactions to enhance binding affinity. Furthermore, principles of molecular hybridization and "scaffold hopping" are used to design novel compounds by combining pharmacophore elements from different known ligands or by replacing the central pyrimidine core with a different scaffold that maintains the key binding interactions. mdpi.com

Conformation-Specific Targeting : A more advanced design principle involves creating inhibitors that selectively bind to a specific conformation of the target protein. For instance, a series of novel pyrimidine analogues were designed as highly selective, non-covalent Bruton's tyrosine kinase (BTK) inhibitors by demonstrating a higher affinity for an unactivated conformation of the enzyme. nih.gov This approach can lead to excellent kinase selectivity and reduce off-target effects. By integrating these principles, researchers can more efficiently navigate chemical space to develop potent and selective pyrimidine carboxylate-based therapeutics.

Q & A

Q. Critical Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity but may require strict anhydrous conditions to avoid hydrolysis .
  • Catalyst loading : Pd catalysts at 2–5 mol% optimize coupling efficiency while minimizing side reactions .
  • Temperature : Reactions often proceed at 80–120°C; higher temperatures risk decomposition of the hydroxyl group .

How does the hydroxyl group at position 5 affect the chemical reactivity of this compound compared to its chloro or methylthio analogs?

Advanced Research Question
The hydroxyl group introduces unique reactivity due to hydrogen bonding and tautomerism, differing significantly from electron-withdrawing groups like Cl or SMe.

Substituent Reactivity Profile Key References
5-OH Participates in tautomerism (keto-enol), enhances solubility, and acts as H-bond donor
5-Cl Facilitates nucleophilic substitution (e.g., SNAr) but reduces solubility
5-SMe Stabilizes radical intermediates; prone to oxidation to sulfoxides/sulfones

Q. Methodological Insight :

  • Use computational tools (DFT) to predict tautomeric equilibria and assess H-bonding interactions in drug design .
  • Compare kinetic studies of substitution reactions (e.g., Cl vs. OH derivatives) to quantify electronic effects .

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Basic Research Question
Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : The hydroxyl proton (5-OH) appears as a broad singlet (~δ 10–12 ppm) in DMSO-d₆. Methyl ester protons resonate at δ 3.8–3.9 ppm .
  • ¹³C NMR : The carbonyl carbon (C=O) of the ester group appears at ~165–170 ppm .

Q. Mass Spectrometry (MS) :

  • ESI-MS typically shows [M+H]⁺ peaks. Fragmentation patterns confirm the ester group (loss of COOCH₃, ~59 Da) .

Q. Infrared (IR) :

  • Strong absorption bands for O-H (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

Q. Best Practices :

  • Use deuterated solvents for NMR to resolve tautomeric forms.
  • Combine HPLC (e.g., C18 column) with MS for purity assessment .

When designing derivatives of this compound for biological activity studies, what strategies can be employed to enhance solubility without compromising target binding?

Advanced Research Question

  • Prodrug approaches : Convert the hydroxyl group to phosphate or glycoside derivatives for improved aqueous solubility, which hydrolyze in vivo .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the ester moiety via biodegradable linkers .
  • Co-crystallization studies : Use X-ray crystallography to identify H-bonding interactions with target proteins (e.g., kinases), preserving critical binding motifs while modifying peripheral groups .

Q. Validation :

  • Measure logP values (HPLC) to quantify hydrophilicity.
  • Perform molecular dynamics simulations to predict binding affinity changes post-modification .

How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Advanced Research Question
Contradictions often arise from variations in assay conditions, purity, or structural analogs.

Q. Methodological Solutions :

  • Meta-analysis : Normalize data using standardized metrics (e.g., IC₅₀ values) and control for variables like cell line heterogeneity or solvent effects .
  • Reproducibility protocols : Replicate studies with independently synthesized batches (≥95% purity by HPLC) and validate via orthogonal assays (e.g., SPR vs. enzymatic activity) .
  • Structural elucidation : Confirm derivative structures via X-ray crystallography to rule out regiochemical misassignments .

What are the key considerations for optimizing the regioselectivity in nucleophilic substitution reactions on the pyrimidine ring of this compound?

Advanced Research Question
Regioselectivity is influenced by electronic and steric factors:

  • Electronic effects : The 5-OH group deactivates the ring, directing substitution to positions 4 or 6. Use directing groups (e.g., NO₂) to override inherent preferences .
  • Steric hindrance : Bulky nucleophiles (e.g., tert-butylamine) favor less hindered positions.

Q. Optimization Strategies :

  • Lewis acid catalysis : AlCl₃ or BF₃·Et₂O can polarize the ring, enhancing reactivity at specific sites .
  • Microwave-assisted synthesis : Accelerate reactions to reduce side product formation .

Case Study :
In Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, substitution at C4 occurs preferentially due to chloride’s leaving group ability, whereas C2 methyl groups sterically hinder adjacent positions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.